3-Methyl-3H-imidazole-4-carboxylic acid tert-butyl ester
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Overview
Description
3-Methyl-3H-imidazole-4-carboxylic acid tert-butyl ester is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This specific compound is characterized by a tert-butyl ester group attached to the carboxylic acid moiety, which can influence its reactivity and solubility properties.
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Mode of Action
Indole derivatives, which are structurally similar, are known to interact with their targets through various mechanisms, including electrophilic substitution due to excessive π-electrons delocalization . This interaction results in changes in the target, leading to the observed biological activities.
Biochemical Pathways
Indole derivatives are known to affect a variety of pathways, leading to diverse biological activities . The downstream effects of these pathway alterations contribute to the compound’s overall biological activity.
Result of Action
Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These activities suggest that the compound may induce changes at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3H-imidazole-4-carboxylic acid tert-butyl ester typically involves the esterification of 3-Methyl-3H-imidazole-4-carboxylic acid. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out in an anhydrous solvent such as dichloromethane at room temperature. The tert-butyl alcohol is used as the esterifying agent.
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3H-imidazole-4-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, leading to the formation of various substituted imidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole carboxylic acids, while reduction can produce imidazole alcohols.
Scientific Research Applications
3-Methyl-3H-imidazole-4-carboxylic acid tert-butyl ester has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex imidazole derivatives.
Biology: The compound can be used in the study of enzyme inhibitors and as a building block for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Imidazole-4-carboxylic acid: Lacks the methyl and tert-butyl ester groups, making it less lipophilic.
2-Methylimidazole: Similar structure but with the methyl group at a different position, affecting its reactivity.
4-Methylimidazole: Another positional isomer with different chemical properties.
Uniqueness
3-Methyl-3H-imidazole-4-carboxylic acid tert-butyl ester is unique due to the presence of both the methyl group and the tert-butyl ester group. These functional groups enhance its reactivity and solubility, making it a valuable intermediate in various chemical syntheses and applications.
Properties
IUPAC Name |
tert-butyl 3-methylimidazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-9(2,3)13-8(12)7-5-10-6-11(7)4/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMRNUODMUVXTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN=CN1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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